Vertical Ionization Energy Compared to a 2,4-Dichloro-1,3-dicyclohexyl-DAP Analog
The target compound exhibits a significantly lower vertical ionization energy (IE) than the 2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphospholene analog, indicating a higher energy HOMO and greater electron-donating capacity [1]. This difference is directly measurable via photoelectron spectroscopy under identical gas-phase conditions [1].
| Evidence Dimension | Vertical Ionization Energy (eV) |
|---|---|
| Target Compound Data | 6.60 eV |
| Comparator Or Baseline | 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- (7.19 eV) |
| Quantified Difference | 0.59 eV lower (ΔIE = -0.59 eV) |
| Conditions | Gas phase, photoelectron (PE) spectroscopy, identical study [Zverev, Gryaznova, et al., 1991] |
Why This Matters
A lower ionization energy for the 2-ethyl derivative translates to a stronger nucleophilic character and distinct reactivity as a reductant or ligand compared to electron-deficient chloro-substituted DAPs, guiding appropriate selection for catalytic or stoichiometric applications.
- [1] Zverev, V.V.; Gryaznova, T.V.; Kibardin, A.M. Photoelectron spectra and electronic structure of organophosphorus compounds. XIV. 1,3,2-Diazaphospholenes. J. Gen. Chem. USSR 1991, 61, 2690. (Data available via NIST Chemistry WebBook for the target compound and its analog). View Source
